molecular formula C24H26N2O2S B2816660 1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 97013-33-7

1-(3,4-dimethoxyphenethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2816660
CAS No.: 97013-33-7
M. Wt: 406.54
InChI Key: ACZJKOSDBSNJQC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinazoline core structure, which is a type of heterocyclic compound . It also contains a phenethyl group, which is a common moiety in organic chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Related compounds like 3,4-Dimethoxyphenethylamine have specific physical and chemical properties, but without more information, it’s difficult to extrapolate to this compound .

Scientific Research Applications

Synthesis Techniques and Enhancements

A study by Saitoh et al. (2001) explored the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization. They discovered that using boron trifluoride diethyl etherate as an additive significantly enhances the cyclization process, potentially leading to the synthesis of complex quinazoline derivatives (Saitoh et al., 2001).

Application in Heterocyclic Compound Synthesis

Kobayashi and Matsumoto (2014) developed an efficient method for preparing 1-acyl-3,4-dihydroquinazoline-2(1H)-thiones by cyclization of N-[2-(isothiocyanatomethyl)phenyl] amides generated in situ from N-[2-(azidomethyl)phenyl] amides. This process could be relevant for synthesizing derivatives of the quinazoline of interest (Kobayashi & Matsumoto, 2014).

Biological Evaluation

A study by Kubicová et al. (2003) synthesized and tested various quinazoline-4-thiones for antimycobacterial, photosynthesis-inhibiting, and antialgal activities. Their research found that certain derivatives exhibit significant biological activities, highlighting the potential pharmacological applications of these compounds (Kubicová et al., 2003).

Antimicrobial Activities

Bhatt et al. (2015) synthesized tetrahydroquinazoline derivatives of benzo[b]thiophene and evaluated their antimicrobial activities against various bacterial and fungal strains. Their findings suggest that these derivatives possess good to moderate antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Bhatt et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities observed in related compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c1-27-21-13-12-17(16-22(21)28-2)14-15-26-20-11-7-6-10-19(20)24(29)25-23(26)18-8-4-3-5-9-18/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZJKOSDBSNJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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